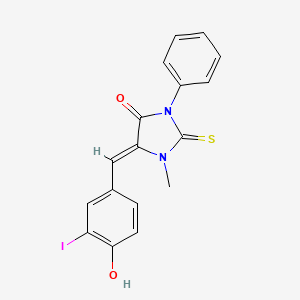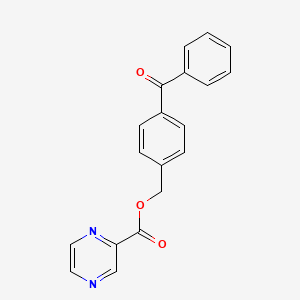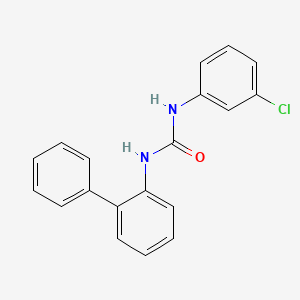
N-benzyl-6-bromo-4-(2-chlorophenyl)quinazolin-2-amine
Overview
Description
N-benzyl-6-bromo-4-(2-chlorophenyl)quinazolin-2-amine: is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-bromo-4-(2-chlorophenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Chlorination: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenylamine.
Benzylation: The final step involves the benzylation of the quinazoline derivative using benzyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Anticancer Agents: Quinazoline derivatives, including this compound, have shown potential as anticancer agents by inhibiting specific enzymes or receptors involved in cancer cell proliferation.
Antimicrobial Agents: The compound can be explored for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Pharmaceuticals: It can be used in the development of new drugs with improved efficacy and reduced side effects.
Agrochemicals: The compound can be investigated for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of N-benzyl-6-bromo-4-(2-chlorophenyl)quinazolin-2-amine involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, blocking the signaling pathways that promote cell growth and survival.
Comparison with Similar Compounds
N-benzyl-4-(2-chlorophenyl)quinazolin-2-amine: Lacks the bromine atom at the 6-position.
6-bromo-4-(2-chlorophenyl)quinazolin-2-amine: Lacks the benzyl group.
N-benzyl-6-bromoquinazolin-2-amine: Lacks the chlorophenyl group.
Uniqueness: N-benzyl-6-bromo-4-(2-chlorophenyl)quinazolin-2-amine is unique due to the presence of both bromine and chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited for various applications in scientific research and industry.
Properties
IUPAC Name |
N-benzyl-6-bromo-4-(2-chlorophenyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3/c22-15-10-11-19-17(12-15)20(16-8-4-5-9-18(16)23)26-21(25-19)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTLEALYRBBRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-{[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4606924.png)
![1-(2,4-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4606927.png)
![(2Z)-2-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4606941.png)
![N-{1-Ethyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4606971.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-N-propyl-2-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4606995.png)



![2-(3,4-dimethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4607010.png)
![5-[5-chloro-2-(3-phenoxypropoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4607012.png)
![2-(2-ethoxyethoxy)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4607018.png)
![3-[3-(2-Benzyl-4-chlorophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4607019.png)
![ETHYL 4-ACETYL-5-METHYL-2-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]FURAN-3-CARBOXYLATE](/img/structure/B4607025.png)
